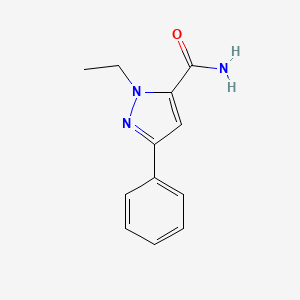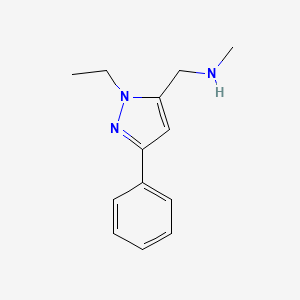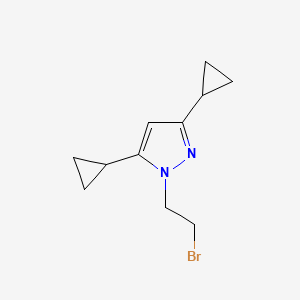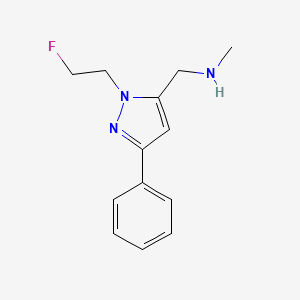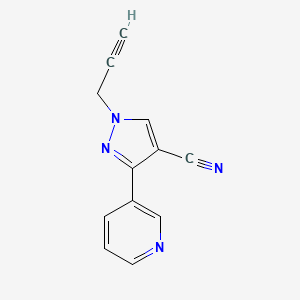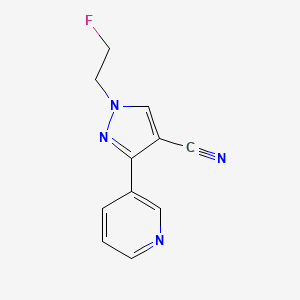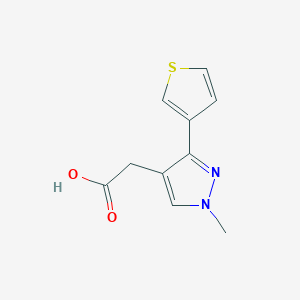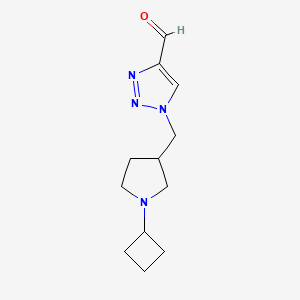
1-((1-cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
1-((1-Cyclobutylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (also known as CPT-C) is an important synthetic molecule used in the field of medicinal chemistry. CPT-C is a heterocyclic compound that is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-tumor agents, and other therapeutic agents. CPT-C has been studied extensively in the laboratory and has shown to have a wide range of applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
1-Alkyl-2-chloro-1H-indole-3-carbaldehydes react with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, forming new heterocyclic compounds such as triazolo(thiadiazepino)indoles. This reaction showcases the role of the compound in synthesizing complex heterocyclic systems, which are crucial in drug design and development due to their diverse biological activities (Vikrishchuk et al., 2019).
Antimicrobial Agents
A series of 1,2,3-triazolyl pyrazole derivatives, including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, were synthesized and demonstrated broad-spectrum antimicrobial activities. These compounds' anti-bacterial effectiveness was further supported by molecular docking studies, indicating the potential of such compounds in developing new antimicrobial agents (Bhat et al., 2016).
Anticancer Activity
A novel series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues were synthesized using 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes and exhibited potent in vitro anticancer activity against various cancer cell lines. Molecular docking studies showed significant dock scores, suggesting these compounds as promising leads for anticancer drug development (Madhusudhanrao & Manikala, 2020).
Propiedades
IUPAC Name |
1-[(1-cyclobutylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-4-5-15(6-10)12-2-1-3-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCYUUQRRAAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



